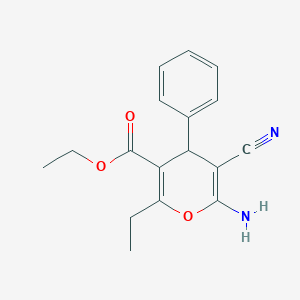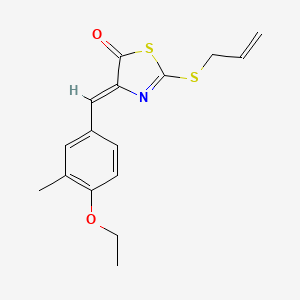![molecular formula C20H22N2O2 B5011766 2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone, commonly known as DM-PPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a phthalazinone derivative that has a unique structure and properties that make it a valuable tool for research.
Mécanisme D'action
DM-PPO works by absorbing light energy and transferring it to a nearby molecule, which can then undergo a chemical reaction. This process is known as energy transfer, and it is a crucial mechanism in many biological and chemical processes.
Biochemical and Physiological Effects:
DM-PPO has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DM-PPO is its ability to act as a fluorescent probe, which makes it an ideal tool for imaging and tracking biological processes. However, its use is limited by its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving DM-PPO, including its use in the development of new imaging techniques, drug delivery systems, and catalysts. Additionally, further studies are needed to explore its potential applications in the treatment of cancer and other diseases.
In conclusion, DM-PPO is a valuable tool for scientific research due to its unique structure and properties. Its potential applications in various fields make it an area of interest for researchers, and further studies are needed to explore its full potential.
Méthodes De Synthèse
DM-PPO can be synthesized using different methods, but the most common approach involves the reaction of 2,4-dimethylphenol with 1,4-dibromobutane to produce 4-(2,4-dimethylphenoxy)butyl bromide. This intermediate product is then reacted with phthalic anhydride in the presence of a base to produce DM-PPO.
Applications De Recherche Scientifique
DM-PPO has several potential applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and a catalyst. Its unique structure and properties make it an ideal candidate for various applications, including imaging, drug delivery, and organic synthesis.
Propriétés
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-20(23)18-8-4-3-7-17(18)14-21-22/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULLNFZMULIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)

![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)



![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
